Sulfacetamide

Catalog No.
S544107
CAS No.
144-80-9
M.F
C8H10N2O3S
M. Wt
214.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfacetamide

CAS Number

144-80-9

Product Name

Sulfacetamide

IUPAC Name

N-(4-aminophenyl)sulfonylacetamide

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

InChI

InChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11)

InChI Key

SKIVFJLNDNKQPD-UHFFFAOYSA-N

SMILES

Array

solubility

32.1 [ug/mL] (The mean of the results at pH 7.4)
less than 0.1 mg/mL at 61 °F (NTP, 1992)
4.21e+00 g/L

Synonyms

Acetopt, Acetylsulfanilamide, AK Sulf, AK-Sulf, Albucid, Antébor, Belph 10, Belph-10, Bleph, Ceta Sulfa, Cetamide, Colircusi Sulfacetamida, Coliriocilina Sulfacetam, Isopto Cetamide, Sodium Sulamyd, Sulamyd, Sodium, Sulf 10, Sulf-10, Sulfacetam, Coliriocilina, Sulfacetamida, Colircusi, Sulfacetamide, Sulfacetamide Monosodium Salt, Sulfacetamide Sodium, Sulfacetamide, Monosodium Salt, Anhydrous, Sulfacil, Sulfacyl, Sulfair, Sulphacetamide

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N

Isomeric SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N

The exact mass of the compound Sulfacetamide is 214.0412 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 61° f (ntp, 1992)12500 mg/l (at 37 °c)4.21e+00 g/l>32.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757323. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Sulfacetamide (N-[(4-aminophenyl)sulfonyl]acetamide) is a short-acting sulfonamide antibiotic highly valued in pharmaceutical procurement for its exceptional aqueous solubility and unique acid-base profile. Unlike many conventional sulfonamides that exhibit poor water solubility and require highly alkaline conditions to dissolve, sulfacetamide possesses a pKa of 5.4, allowing it to form highly soluble sodium salts at physiological pH (7.4) [1]. This distinct physicochemical characteristic makes it a critical precursor and active pharmaceutical ingredient (API) for ophthalmic drops, ointments, and topical dermatological formulations where tissue compatibility and high local drug concentrations are paramount. Industrial buyers typically procure the free acid (CAS 144-80-9) as a stable precursor for synthesizing sulfacetamide sodium or for direct inclusion in specialized topical suspensions [2].

Substituting sulfacetamide with more common systemic sulfonamides, such as sulfadiazine or sulfamethoxazole, routinely fails in topical and ophthalmic manufacturing due to severe solubility and pH incompatibilities. Most sulfonamides require a highly alkaline environment (pH > 9) to remain in solution at therapeutic concentrations; if formulated at physiological pH, they rapidly precipitate, causing severe ocular irritation, crystalluria, or physical instability in topical creams [1]. In contrast, sulfacetamide's lower pKa (5.4) ensures that it remains fully dissolved and non-irritating at pH 7.4, enabling stable aqueous solutions at concentrations up to 30% (300 mg/mL). Attempting to use generic analogs in these specific formulation matrices results in product failure, tissue toxicity, and compromised percutaneous absorption[2].

Aqueous Solubility and pH Compatibility in Ophthalmic Formulations

Sulfacetamide is highly suited for high-concentration aqueous formulations due to its favorable dissociation constant. At physiological pH (7.4), sulfacetamide can be formulated as a sodium salt solution at concentrations up to 30% w/v (300 mg/mL) without precipitating [1]. In direct contrast, sulfadiazine (pKa 6.5) exhibits a much lower aqueous solubility (approx. 0.077 mg/mL at 25 °C for the free acid) and requires highly alkaline conditions (pH > 9) to achieve solubility, which causes severe tissue necrosis and pain upon topical or ocular application[2]. This massive solubility differential at neutral pH makes sulfacetamide the preferred choice for concentrated eye drops.

Evidence DimensionMaximum stable aqueous concentration at physiological pH (7.4)
Target Compound DataSulfacetamide: Up to 300 mg/mL (30% w/v)
Comparator Or BaselineSulfadiazine: < 1 mg/mL without extreme alkalinization
Quantified Difference>300-fold higher solubility at tissue-compatible pH
ConditionsAqueous solution, pH 7.4, 25 °C

Essential for manufacturing high-concentration, non-irritating liquid formulations that require strict physiological pH maintenance.

Percutaneous Absorption for Dermatological Applications

The high solubility of sulfacetamide at physiological pH directly translates to higher epidermal penetration compared to highly crystalline, poorly soluble sulfonamides. In vitro percutaneous absorption studies demonstrate that sulfacetamide achieves an absorption rate of approximately 4% through the skin barrier [1]. When compared to systemic sulfonamides like sulfamethoxazole, which remain largely crystalline and unabsorbed in topical matrices, sulfacetamide provides sufficient local tissue concentrations to exert bacteriostatic effects against Propionibacterium acnes without inducing formulation precipitation[1].

Evidence DimensionPercutaneous absorption rate
Target Compound DataSulfacetamide: ~4% absorption in topical matrices
Comparator Or BaselineStandard systemic sulfonamides (e.g., sulfamethoxazole): Negligible topical absorption due to crystallinity
Quantified DifferenceClinically viable epidermal penetration vs. formulation precipitation
ConditionsIn vitro percutaneous absorption assay, pH 7.4

Validates the procurement of sulfacetamide as the preferred API for anti-acne and rosacea creams where local bioavailability is critical.

Precursor Stability and Resistance to Carbon Dioxide Degradation

As a precursor, sulfacetamide free acid (CAS 144-80-9) is utilized to synthesize sulfacetamide sodium, which exhibits excellent shelf stability in aqueous solutions. Conversely, the sodium salt of sulfadiazine is highly unstable in the presence of atmospheric carbon dioxide; prolonged exposure to humid air causes it to absorb CO2, liberating insoluble sulfadiazine free acid and rendering the solution incompletely soluble and physically unstable [1]. Sulfacetamide formulations avoid this CO2-induced precipitation, ensuring long-term physical stability in commercial liquid products [1].

Evidence DimensionAqueous salt stability upon atmospheric CO2 exposure
Target Compound DataSulfacetamide sodium: Maintains solubility and physical stability
Comparator Or BaselineSulfadiazine sodium: Absorbs CO2, liberating insoluble free acid
Quantified DifferenceStable liquid shelf-life vs. rapid crystallization and product failure
ConditionsAqueous salt solutions exposed to humid atmospheric air

Prevents costly product recalls due to API precipitation, making it the superior choice for scalable liquid manufacturing.

Manufacturing of High-Concentration Ophthalmic Solutions

Due to its ability to remain fully soluble at 30% w/v at a physiological pH of 7.4, sulfacetamide is the preferred API for ophthalmic anti-infective drops [1]. It is specifically procured for formulations where other sulfonamides would cause severe ocular burning or precipitate out of solution [1].

Formulation of Topical Dermatological Therapeutics

Sulfacetamide is widely utilized in the production of topical lotions and washes for acne vulgaris, seborrheic dermatitis, and rosacea[2]. Its ~4% percutaneous absorption rate and compatibility with keratolytic agents (like sulfur) make it highly effective for local dermal delivery without systemic side effects [2].

Synthesis of Stable Sodium Salt APIs

Industrial chemical buyers procure sulfacetamide free acid (CAS 144-80-9) as a highly reliable precursor for the synthesis of sulfacetamide sodium monohydrate [3]. Its resistance to CO2-induced precipitation ensures that downstream liquid products maintain their clarity and efficacy over extended shelf lives [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Sulfacetamide is a white powder. (NTP, 1992)
Solid

XLogP3

-1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

214.04121336 Da

Monoisotopic Mass

214.04121336 Da

Heavy Atom Count

14

LogP

-0.96
-0.96 (LogP)
-0.6

Appearance

White to off-white crystalline powder.

Melting Point

360 to 363 °F (NTP, 1992)
183 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4965G3J0F5

Related CAS

127-56-0 (mono-hydrochloride salt, anhydrous)

GHS Hazard Statements

Aggregated GHS information provided by 165 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 165 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 161 of 165 companies with hazard statement code(s):;
H317 (96.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H335 (96.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of bacterial vaginitis, keratitis, acute conjunctivitis, and blepharitis.
FDA Label

Pharmacology

Sulfacetamide is a sulfonamide antibiotic with bacteriostatic actions and broad-spectrum activity against most gram-positive and many gram-negative organisms. However, many strains of an individual species may be resistant. Sulfonamides inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle. Bacterial sensitivity is the same for the various sulfonamides, and resistance to one sulfonamide indicates resistance to all. Most sulfonamides are readily absorbed orally. However, parenteral administration is difficult, since the soluble sulfonamide salts are highly alkaline and irritating to the tissues. The sulfonamides are widely distributed throughout all tissues. High levels are achieved in pleural, peritoneal, synovial, and ocular fluids. Although these drugs are no longer used to treat meningitis, CSF levels are high in meningeal infections. Their antibacterial action is inhibited by pus.
Sulfacetamide is a synthetic sulfanylacetamide derivative with bacteriostatic activity. Sulfacetamide inhibits bacterial folic acid synthesis by competing with para amino benzoic acid. With a broad spectrum of action, it is used as an anti-infective topical agent to treat skin infections and as an oral agent for urinary tract infections. (NCI04)

MeSH Pharmacological Classification

Anti-Infective Agents, Urinary

ATC Code

D - Dermatologicals
D10 - Anti-acne preparations
D10A - Anti-acne preparations for topical use
D10AF - Antiinfectives for treatment of acne
D10AF06 - Sulfacetamide
S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AB - Sulfonamides
S01AB04 - Sulfacetamide

Mechanism of Action

Sulfacetamide is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), an essential component for bacterial growth (according to the Woods-Fildes theory). The inhibited reaction is necessary in these organisms for the synthesis of folic acid.

Pictograms

Irritant

Irritant

Other CAS

144-80-9

Wikipedia

Sulfacetamide

Biological Half Life

7-12.8 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

General Manufacturing Information

Acetamide, N-[(4-aminophenyl)sulfonyl]-: ACTIVE

Dates

Last modified: 08-15-2023
1: Bartlett KB, Davis SA, Feldman SR. Tolerability of topical antimicrobials in treatment of acne vulgaris. J Drugs Dermatol. 2014 Jun;13(6):658-62. Review. PubMed PMID: 24918554.
2: Tüzün Y, Wolf R, Kutlubay Z, Karakuş O, Engin B. Rosacea and rhinophyma. Clin Dermatol. 2014 Jan-Feb;32(1):35-46. doi: 10.1016/j.clindermatol.2013.05.024. Review. PubMed PMID: 24314376.
3: Emer J, Waldorf H, Berson D. Botanicals and anti-inflammatories: natural ingredients for rosacea. Semin Cutan Med Surg. 2011 Sep;30(3):148-55. doi: 10.1016/j.sder.2011.05.007. Review. PubMed PMID: 21925368.
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5: Jackson JM, Pelle M. Topical rosacea therapy: the importance of vehicles for efficacy, tolerability and compliance. J Drugs Dermatol. 2011 Jun;10(6):627-33. Review. PubMed PMID: 21637903.
6: van Zuuren EJ, Kramer S, Carter B, Graber MA, Fedorowicz Z. Interventions for rosacea. Cochrane Database Syst Rev. 2011 Mar 16;(3):CD003262. doi: 10.1002/14651858.CD003262.pub4. Review. Update in: Cochrane Database Syst Rev. 2015;4:CD003262. PubMed PMID: 21412882.
7: Preisz K, Kárpáti S. [Rosacea: pathogenesis, clinical forms and therapy]. Orv Hetil. 2010 Jul 25;151(30):1209-14. doi: 10.1556/OH.2010.28885. Review. Hungarian. PubMed PMID: 20650811.
8: Kennedy Carney C, Cantrell W, Elewski BE. Rosacea: a review of current topical, systemic and light-based therapies. G Ital Dermatol Venereol. 2009 Dec;144(6):673-88. Review. PubMed PMID: 19907406.
9: Elsaie ML, Choudhary S. Updates on the pathophysiology and management of acne rosacea. Postgrad Med. 2009 Sep;121(5):178-86. doi: 10.3810/pgm.2009.09.2066. Review. PubMed PMID: 19820288.
10: Bowe WP, Shalita AR. Effective over-the-counter acne treatments. Semin Cutan Med Surg. 2008 Sep;27(3):170-6. doi: 10.1016/j.sder.2008.07.004. Review. PubMed PMID: 18786494.
11: Thomas K, Yelverton CB, Yentzer BA, Balkrishnan R, Fleischer AB Jr, Feldman SR. The cost-effectiveness of rosacea treatments. J Dermatolog Treat. 2009;20(2):72-5. doi: 10.1080/09546630802314662. Review. PubMed PMID: 18728922.
12: Czepita D, Kuźna-Grygiel W, Czepita M, Grobelny A. Demodex folliculorum and Demodex brevis as a cause of chronic marginal blepharitis. Ann Acad Med Stetin. 2007;53(1):63-7; discussion 67. Review. PubMed PMID: 18561612.
13: Del Rosso J. Emerging topical antimicrobial options for mild-to-moderate acne: a review of the clinical evidence. J Drugs Dermatol. 2008 Feb;7(2 Suppl):s2-7. Review. PubMed PMID: 18404864.
14: Del Rosso JQ. Combination topical therapy in the treatment of acne. Cutis. 2006 Aug;78(2 Suppl 1):5-12. Review. PubMed PMID: 17966494.
15: Nally JB, Berson DS. Topical therapies for rosacea. J Drugs Dermatol. 2006 Jan;5(1):23-6. Review. PubMed PMID: 16468288.
16: Del Rosso JQ, Bikowski J. Topical metronidazole combination therapy in the clinical management of rosacea. J Drugs Dermatol. 2005 Jul-Aug;4(4):473-80. Review. PubMed PMID: 16004021.
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